In-Depth Technical Guide: 5-Fluoro-4-methoxy-2-methylbenzaldehyde – Physicochemical Profiling and Structural Validation
In-Depth Technical Guide: 5-Fluoro-4-methoxy-2-methylbenzaldehyde – Physicochemical Profiling and Structural Validation
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 5-Fluoro-4-methoxy-2-methylbenzaldehyde (CAS: 1781014-55-8) [1] is a privileged scaffold that combines four distinct functional groups—an aldehyde, a methoxy ether, a methyl group, and a fluorine atom—on a single benzene ring. This whitepaper provides an authoritative breakdown of its physicochemical properties, focusing on its exact mass and molecular weight, and outlines a self-validating analytical workflow for its structural confirmation.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
Understanding the distinction between average molecular weight and exact monoisotopic mass is critical for researchers employing High-Resolution Mass Spectrometry (HRMS) for structural elucidation.
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Molecular Weight (168.16 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes[2]. This value is used for macroscopic laboratory preparations, such as calculating molarity or stoichiometric equivalents for bulk synthesis.
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Exact Mass (168.05865 Da): Calculated using the mass of the most abundant, stable isotope of each element in the molecule ( 12C , 1H , 19F , 16O )[3]. In HRMS, the exact mass is the fundamental metric used to determine the precise elemental composition of a single molecule, allowing researchers to distinguish the target compound from isobaric impurities.
Quantitative Data Summary
The fundamental chemical parameters of the compound are summarized below to facilitate rapid reference during experimental design.
Table 1: Physicochemical Parameters of 5-Fluoro-4-methoxy-2-methylbenzaldehyde
| Parameter | Value |
| CAS Number | 1781014-55-8 |
| Chemical Formula | C9H9FO2 |
| Molecular Weight (Average) | 168.16 g/mol |
| Exact Mass (Monoisotopic) | 168.05865 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (2 Oxygen, 1 Fluorine) |
| SMILES String | COc1cc(C)c(cc1F)C=O |
Structural Validation via High-Resolution Mass Spectrometry (HRMS)
To validate the identity and purity of a synthesized or procured batch of 5-Fluoro-4-methoxy-2-methylbenzaldehyde, Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is the gold standard.
Causality in Experimental Design (The "Why")
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Why UHPLC with a C18 Column? The hydrophobic C18 stationary phase retains the lipophilic aromatic ring of the benzaldehyde. This allows highly polar salts and unreacted reagents to elute in the void volume, preventing ion suppression at the ESI source and ensuring maximum sensitivity for the target analyte.
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Why ESI+ with Formic Acid? Electrospray Ionization in positive mode (ESI+) is optimal for this compound. The addition of 0.1% formic acid to the mobile phase provides an abundant source of protons, shifting the ionization equilibrium entirely toward the protonated molecular ion [M+H]+ .
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Why QTOF? Quadrupole Time-of-Flight mass analyzers provide sub-ppm mass accuracy. This is strictly required to differentiate C9H9FO2 from unknown impurities that might share the same nominal mass but possess a different elemental makeup.
Step-by-Step Methodology: LC-ESI-QTOF-MS Protocol
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.
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Ionization (ESI+): Configure the ESI source with a capillary voltage of 3.5 kV, a desolvation temperature of 350°C, and a desolvation gas flow of 800 L/hr.
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Mass Acquisition: Scan the mass range from m/z 50 to 500. The target protonated ion [M+H]+ must be observed at m/z 169.0659 (Calculated exact mass 168.05865 Da + proton mass 1.00728 Da).
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Data Processing: Extract the Ion Chromatogram (EIC) for m/z 169.0659 using a narrow 5 ppm mass tolerance window. Verify the isotopic pattern (specifically the M+1 peak resulting from natural 13C incorporation).
Fig 1: Step-by-step LC-ESI-QTOF-MS workflow for exact mass validation.
Synthetic Utility and Reactivity Profile
The true value of 5-Fluoro-4-methoxy-2-methylbenzaldehyde lies in the orthogonal reactivity of its substituents, allowing for precise, multi-vector functionalization in drug synthesis.
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Aldehyde Group (-CHO): Serves as the primary synthetic handle. It readily undergoes reductive amination with primary or secondary amines to yield functionalized benzylamines, or Wittig olefinations to generate substituted styrenes.
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Fluoro Group (-F): Strategically positioned at the 5-position, the highly electronegative fluorine atom increases the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation at that specific aromatic site.
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Methoxy Group (-OCH3): Acts as a strong electron-donating group (EDG) via resonance. It enriches the electron density of the aromatic core, which can be leveraged to direct subsequent electrophilic aromatic substitutions if further functionalization is required.
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Methyl Group (-CH3): Positioned ortho to the aldehyde, it introduces calculated steric hindrance. This conformational lock can dictate the stereochemical outcome of nucleophilic additions to the carbonyl carbon.
Fig 2: Functional group reactivity and structural utility of the compound.
Quality Control & Self-Validating Systems
A scientifically rigorous analytical protocol must be self-validating to eliminate false positives.
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Internal Mass Calibration: During the HRMS workflow, the sample must be spiked with an internal standard (e.g., 4-fluorobenzaldehyde) of known exact mass. If the instrument correctly identifies the exact mass of the internal standard within < 2 ppm error, the mass accuracy for the target analyte (168.05865 Da) is internally validated in real-time.
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Orthogonal Regiochemical Validation: Mass spectrometry alone is insufficient for absolute structural confirmation because it cannot differentiate between positional isomers (e.g., 4-fluoro-5-methoxy-2-methylbenzaldehyde). Therefore, the system demands orthogonal validation via 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The 19F NMR will exhibit a specific scalar coupling pattern dependent on the adjacent protons, definitively validating the 5-fluoro position relative to the methoxy and methyl groups.
References
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University of Luxembourg (PubChemLite) | C9H9FO2 - Monoisotopic Mass and Formula Explorer |[Link]
